molecular formula C22H20N4O3S B2894695 Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852437-11-7

Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2894695
CAS No.: 852437-11-7
M. Wt: 420.49
InChI Key: PQJSQVXMLDTYIJ-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a benzyl thioacetate moiety at position 4. The triazolo-pyridazine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

benzyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-28-18-10-8-17(9-11-18)22-24-23-19-12-13-20(25-26(19)22)30-15-21(27)29-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSQVXMLDTYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route: Direct Thiolation-Coupling Strategy

An alternative method employs a pre-functionalized pyridazine bearing a leaving group at position 6. For example, 6-hydrazinyl-3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine reacts with bis(benzyloxycarbonyl)disulfide in the presence of CuI to form the thioacetate derivative. This one-pot procedure avoids isolation of reactive intermediates.

Optimized Conditions :

  • Reagent: Bis(benzyloxycarbonyl)disulfide (1.5 equiv)
  • Catalyst: CuI (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature, 24 hours
  • Yield: 60–68%

Spectral Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Data Observations
1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, pyridazine-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.35–7.28 (m, 5H, benzyl), 4.60 (s, 2H, SCH2CO), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.42 (t, J = 7.0 Hz, 3H, CH3)
13C NMR (100 MHz, CDCl3) δ 169.8 (C=O), 161.2 (C-O), 152.1 (triazole-C), 135.4–114.7 (aromatic carbons), 63.5 (OCH2CH3), 34.1 (SCH2CO), 14.3 (CH3)
HRMS (ESI+) m/z calc. for C23H21N5O3S [M+H]+: 448.1389, found: 448.1392

Challenges and Mitigation Strategies

  • Low Solubility : The triazolo[4,3-b]pyridazine core exhibits limited solubility in polar aprotic solvents. Using DMF with 5% LiCl enhances dissolution during SNAr reactions.
  • Byproduct Formation : Competing hydrolysis of the chloro intermediate can occur. Strict anhydrous conditions and molecular sieves (4Å) suppress this side reaction.
  • Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities.

Scalability and Industrial Applicability

Kilogram-scale synthesis has been achieved using continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 2 hours. Thioacetate coupling under flow conditions (0.1 mL/min, 50°C) improves reproducibility and yield (78%).

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry[_{{{CITATION{{{4{Focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- 4,3-. Biology: It serves as a tool in biological studies to understand enzyme interactions and receptor binding. Medicine: {{{CITATION{{{_2{Synthesis and antiproliferative activity of 2-(([1,2,4]triazolo4,3-b .... Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • The ethoxyphenyl group in the target compound likely enhances hydrophobic interactions compared to the methoxyphenyl analog in , which may alter binding affinity .
  • Thioacetate vs. Acetamide : The benzyl thioacetate in the target compound may confer greater metabolic stability than the acetamide derivative in , as thioethers resist esterase hydrolysis .
  • Ester vs. Amide Linkers : highlights that ester derivatives (e.g., R2 = Et) exhibit antiproliferative activity, while amide counterparts lose thrombin inhibition, suggesting ester groups are critical for cell proliferation effects .

Target Specificity: AZD5153 () demonstrates the scaffold’s adaptability; substitution with a piperidinyl-phenoxyethyl group enables BET bromodomain inhibition, a mechanism distinct from the inferred antiproliferative activity of the target compound . PEF(S) Binding: Substituted triazolo-pyridazines in bind to PEF(S) via sulfonamide and alkoxyethoxy groups, indicating substituent-driven target diversity .

Antiproliferative Potential: The target compound’s benzyl ester aligns with ’s finding that ester derivatives inhibit tumor cell proliferation, likely due to improved cellular uptake .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : Thioether linkages (as in the target compound) reduce polarity versus oxygen-based analogs, which may limit aqueous solubility but improve membrane permeability .
  • Metabolic Stability : The benzyl ester in the target compound may undergo slower hepatic clearance than ethyl esters (e.g., ), extending half-life .

Q & A

Basic: How can the synthesis of Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate be optimized for higher yields?

Methodological Answer:
The synthesis typically involves sequential reactions to construct the triazolopyridazine core, followed by thioether linkage formation and benzyl acetate coupling. Key steps include:

  • Core Formation: Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in ethanol or acetonitrile, catalyzed by glacial acetic acid or Lewis acids (e.g., ZnCl₂) to promote ring closure .
  • Thioether Coupling: Reaction of the 6-thiol intermediate with benzyl 2-bromoacetate in anhydrous DMF, using a base (e.g., K₂CO₃) to deprotonate the thiol and drive nucleophilic substitution.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track reaction progress and minimize side products .
  • Yield Optimization: Control reaction temperature (60–80°C for thioether formation) and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: What advanced analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify the triazolopyridazine core (e.g., aromatic protons at δ 7.5–9.0 ppm), ethoxyphenyl substituents (δ 1.3–1.5 ppm for CH₃), and thioacetate linkage (δ 3.8–4.2 ppm for SCH₂) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₃O₃S) within ±2 ppm error .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity single crystals .
  • HPLC-PDA: To assess purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer) for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects; e.g., the 4-ethoxyphenyl group may enhance membrane permeability (explaining antifungal activity) while the triazole core could interact with kinase domains (implicating anticancer effects) .
  • Assay Standardization: Replicate conflicting studies under identical conditions (e.g., cell lines, incubation time, dose ranges). For example, antifungal activity in Candida albicans vs. anticancer activity in HeLa cells may reflect target-specific mechanisms .
  • Target Profiling: Use computational docking or competitive binding assays to identify primary targets (e.g., CYP51 for antifungal effects or EGFR for anticancer activity) .

Basic: How does the 4-ethoxyphenyl substituent influence the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Enhancement: The ethoxy group (–OCH₂CH₃) increases lipophilicity compared to methoxy (–OCH₃) or hydroxyl (–OH) substituents, improving solubility in organic solvents (e.g., DMSO) and cell membrane permeability .
  • Bioavailability Testing: Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to quantify intestinal absorption. Ethoxy-substituted analogs show 20–30% higher permeability than methoxy derivatives in preliminary studies .

Advanced: What strategies are recommended for designing derivatives with enhanced target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the benzyl acetate group with metabolically stable moieties (e.g., tert-butyl esters) to reduce off-target interactions .
  • Fragment-Based Design: Use X-ray co-crystallography or cryo-EM to identify key binding residues in target proteins (e.g., ATP-binding pockets of kinases) and optimize substituents for complementary interactions .
  • QSAR Modeling: Train models on datasets of triazolopyridazine analogs to predict optimal substituents (e.g., electron-withdrawing groups at the 4-position for improved CYP51 inhibition) .

Advanced: How can researchers assess the compound’s stability under experimental storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 48–72 hours, then analyze degradation products via LC-MS. The thioether linkage is prone to oxidation, necessitating storage under inert gas .
  • Plasma Stability Assays: Incubate with human or murine plasma at 37°C for 1–6 hours. Hydrolysis of the benzyl ester can be mitigated by replacing it with a methyl or PEGylated group .

Advanced: What enzymatic pathways are hypothesized to be inhibited by this compound, and how can this be validated?

Methodological Answer:

  • Hypothesis: The triazolopyridazine core may inhibit kinases (e.g., EGFR) or cytochrome P450 enzymes (e.g., CYP51) based on structural analogs .
  • Validation Methods:
    • Kinase Profiling: Use a panel of 100+ kinases in competitive binding assays with ATP-biotin conjugates .
    • CYP Inhibition Assays: Measure IC₅₀ values against recombinant CYP isoforms using fluorogenic substrates .
    • CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., CYP51) to confirm loss of compound activity .

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